rac 4-Nitro Deprenyl Hydrochloride
Description
Chemical Identity and Structural Characterization of rac 4-Nitro Deprenyl Hydrochloride
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as methyl1-(4-nitrophenyl)propan-2-ylamine hydrochloride. The molecular structure incorporates a 4-nitrophenyl group attached to a propylamine chain that contains both methyl and propargyl substituents on the nitrogen atom. The Chemical Abstracts Service has assigned the unique identifier 13571-00-1 to this compound, facilitating its unambiguous identification in chemical databases and literature. Alternative systematic names include N-alpha-Dimethyl-4-nitro-N-2-propyn-1-ylbenzeneethanamine, which emphasizes the specific substitution pattern and functional group arrangement within the molecular framework.
The molecular formula of this compound is established as C₁₃H₁₇ClN₂O₂, reflecting the presence of thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, and two oxygen atoms from the nitro group. The molecular weight is precisely calculated as 268.73928 daltons, representing the combined mass of the organic cation and the chloride anion. The Simplified Molecular Input Line Entry System representation is documented as c1c(ccc(c1)CC(C)N(CC#C)C)N+[O-].Cl, providing a standardized linear notation for computational applications and database storage. The International Chemical Identifier key QMZXXMVBTPEPMS-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific compound, ensuring accurate identification across various chemical information systems.
Stereochemical Configuration and Isomeric Properties
The stereochemical designation "rac" in this compound indicates that the compound exists as a racemic mixture, containing equal proportions of both enantiomers around the chiral center located at the alpha-carbon adjacent to the phenyl ring. This configuration contrasts with the parent compound selegiline, which exists as a single levorotatory enantiomer with established stereochemical preference. The presence of the chiral center at the propan-2-amine position creates two possible spatial arrangements, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules.
The racemic nature of this compound is particularly significant when compared to the historical development of deprenyl derivatives, where the separation of stereoisomers revealed distinct pharmacological and toxicological profiles. The dextrorotatory isomer of the parent deprenyl compound demonstrated increased toxicity and more potent psychostimulant effects in animal models, while the levorotatory isomer showed superior monoamine oxidase-B inhibitory activity. In the case of this compound, the equal mixture of both enantiomers may contribute to a balanced activity profile, though specific stereochemical effects of the nitro-substituted derivative require dedicated investigation.
The isomeric properties extend beyond simple stereochemistry to include conformational flexibility around the propargyl and methyl substituents attached to the nitrogen atom. The propargyl group introduces additional rigidity to the molecular structure due to the linear geometry of the triple bond, which may influence the overall molecular conformation and potential receptor binding characteristics. The 4-nitro substitution on the benzene ring represents a significant electronic modification compared to the parent deprenyl structure, introducing strong electron-withdrawing effects that alter the electronic distribution throughout the aromatic system and potentially affect the stereochemical preferences of the molecule in biological environments.
Crystallographic Data and Solid-State Characterization
The solid-state characterization of this compound involves comprehensive analysis of its crystallographic properties, though specific crystallographic data from the available sources remain limited. The compound typically exists as a crystalline solid at room temperature, with the hydrochloride salt formation contributing to enhanced stability and improved handling characteristics compared to the free base form. The ionic nature of the hydrochloride salt promotes crystal lattice formation through electrostatic interactions between the protonated amine nitrogen and the chloride anion, creating a three-dimensional network that influences the compound's physical properties.
The crystal structure is expected to exhibit hydrogen bonding patterns characteristic of amine hydrochloride salts, where the protonated nitrogen atom serves as a hydrogen bond donor to chloride anions and potentially to other electronegative atoms within the crystal lattice. The 4-nitro group introduces additional complexity to the crystal packing through its capacity to participate in both hydrogen bonding interactions and π-π stacking arrangements with neighboring aromatic rings. These intermolecular interactions contribute to the overall stability of the crystalline form and influence properties such as melting point, solubility, and polymorphic behavior.
The propargyl substituent, with its linear acetylenic structure, may create unique packing arrangements within the crystal lattice, potentially leading to channel-like structures or specific orientational preferences that affect the compound's solid-state properties. The presence of multiple functional groups capable of intermolecular interactions suggests the possibility of polymorphic forms, where different crystal packing arrangements could result in distinct solid-state characteristics. Understanding these crystallographic features is essential for pharmaceutical development, as different polymorphic forms can exhibit significantly different dissolution rates, bioavailability, and stability profiles.
Spectroscopic Profiles
Nuclear Magnetic Resonance Spectral Analysis
The Nuclear Magnetic Resonance spectroscopic characterization of this compound provides detailed structural confirmation through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule, with the aromatic protons appearing in the downfield region typically between 7.0 and 8.5 parts per million. The 4-nitrophenyl system displays a distinctive AA'BB' pattern with two sets of doublets, where the protons ortho to the nitro group appear further downfield due to the strong deshielding effect of the electron-withdrawing nitro substituent.
The aliphatic region of the proton spectrum contains several characteristic multipicity patterns that confirm the structural assignment. The methyl group attached to the chiral carbon typically appears as a doublet around 1.2-1.5 parts per million, while the methylene protons linking the aromatic ring to the chiral center generate a complex multiplet in the 2.5-3.0 parts per million region. The N-methyl group produces a characteristic singlet around 2.3-2.8 parts per million, and the propargyl methylene protons appear as a distinctive doublet around 3.5-4.0 parts per million due to coupling with the terminal acetylenic proton. The acetylenic proton itself resonates around 2.2-2.5 parts per million as a triplet, confirming the presence of the intact propargyl functionality.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the aromatic carbon atoms appearing in the 120-150 parts per million region. The carbon bearing the nitro group typically resonates around 147 parts per million, while the other aromatic carbons appear at characteristic positions influenced by the substitution pattern. The propargyl carbon atoms are particularly diagnostic, with the terminal acetylenic carbon appearing around 70-75 parts per million and the quaternary acetylenic carbon around 80-85 parts per million. The aliphatic carbons appear in the expected upfield regions, with the chiral carbon around 55-65 parts per million and the various methyl and methylene carbons in the 15-45 parts per million range.
Infrared and Ultraviolet-Visible Absorption Characteristics
The Infrared spectroscopic profile of this compound exhibits several characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The nitro group generates two prominent absorption bands in the 1500-1600 wavenumber region, corresponding to the asymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds. The asymmetric stretching mode typically appears around 1520-1570 wavenumbers, while the symmetric stretching occurs around 1340-1380 wavenumbers, providing definitive evidence for the presence of the aromatic nitro substituent.
The propargyl functionality contributes distinctive absorption features, including the characteristic carbon-carbon triple bond stretching vibration around 2100-2140 wavenumbers and the terminal acetylenic carbon-hydrogen stretching around 3280-3320 wavenumbers. These absorptions are typically weak to medium in intensity but provide unambiguous confirmation of the intact propargyl group. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 wavenumber region, overlapping with some of the nitro group absorptions but contributing to the overall fingerprint pattern of the compound.
The amine hydrochloride salt formation is evidenced by broad absorption features in the 2400-3200 wavenumber region, corresponding to the protonated nitrogen-hydrogen stretching vibrations and associated hydrogen bonding interactions with the chloride anion. These absorptions typically appear as broad, medium-intensity bands that may overlap with aromatic carbon-hydrogen stretching vibrations around 3000-3100 wavenumbers.
Ultraviolet-Visible absorption spectroscopy reveals the electronic transitions characteristic of the 4-nitroaromatic chromophore. The compound exhibits strong absorption in the ultraviolet region, with a primary absorption maximum typically occurring around 260-280 nanometers corresponding to the π→π* transition of the nitroaromatic system. Additional absorption features may appear around 300-350 nanometers due to charge-transfer transitions involving the nitro group, and these longer-wavelength absorptions often exhibit solvent-dependent characteristics that provide information about the compound's electronic structure and environmental interactions.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable structural confirmation through characteristic fragmentation patterns that reflect the compound's molecular architecture. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 268, corresponding to the molecular weight of the compound minus the chloride anion, as the mass spectrometer typically analyzes the free base form rather than the salt. This molecular ion peak serves as the starting point for fragmentation analysis and confirms the overall molecular composition.
The fragmentation pattern typically exhibits several characteristic base peaks and significant fragment ions that provide structural information. Loss of the propargyl group (C₃H₃, 39 mass units) from the molecular ion generates a significant fragment at mass-to-charge ratio 229, corresponding to the 4-nitrobenzylamphetamine-like structure. Further fragmentation often involves loss of the N-methyl group (15 mass units) or the formation of tropylium-like ions through rearrangement processes involving the benzyl position.
The 4-nitrobenzyl cation represents another characteristic fragment, appearing at mass-to-charge ratio 150 and corresponding to the loss of the entire propylamine side chain. This fragment is particularly diagnostic for the 4-nitro substitution pattern and provides confirmation of the aromatic substitution position. Additional characteristic fragments include the nitrobenzyl radical cation at mass-to-charge ratio 136, formed through loss of the methylene group, and various smaller aromatic fragments that confirm the presence of the nitroaromatic system.
Properties
IUPAC Name |
N-methyl-1-(4-nitrophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZXXMVBTPEPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858183 | |
| Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13571-00-1 | |
| Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Electrophilic Nitration
This method employs mixed acids under controlled temperatures:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Nitrating agent | HNO₃ (90%)/H₂SO₄ (10%) | 65–70% | |
| Temperature | 0–5°C (prevents over-nitration) | ||
| Reaction time | 4–6 hours | ||
| Workup | Neutralization with NaHCO₃, extraction |
The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially attaching para to the alkylamine side chain due to steric and electronic effects.
Diazotization-Nitration
An alternative route involves diazotization of a primary amine intermediate, though this is less common for deprenyl derivatives.
Hydrochloride Salt Formation
Post-nitration, the free base is converted to its hydrochloride salt to enhance stability and solubility:
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Acidification : The nitro-deprenyl free base is dissolved in anhydrous ether or ethanol.
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HCl gas is bubbled through the solution until precipitation is complete.
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Recrystallization : The crude product is recrystallized from ethanol/ethyl acetate (1:3) to achieve >98% purity.
Industrial-Scale Optimization
Large-scale production (e.g., 200 kg batches) requires modifications for safety and efficiency:
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Continuous nitration : Flow reactors minimize exothermic risks.
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Catalytic deuteration : For deuterated analogs (e.g., rac 4-Nitro Deprenyl-d3), deuterated HCl and D₂O are used.
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Byproduct management : Unreacted HNO₃ is neutralized with urea to avoid explosive residues.
Analytical Characterization
Critical quality control metrics include:
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HPLC : Retention time ~8.2 min (C18 column, acetonitrile/H₂O gradient).
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¹H NMR (DMSO-d₆): δ 8.15 (d, 2H, Ar-NO₂), 3.10 (m, 2H, CH₂-N), 1.40 (d, 3H, CH₃).
Challenges and Mitigation Strategies
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Regioselectivity : Para-nitration dominates due to the directing effect of the alkylamine group, but meta byproducts (<5%) may form. Column chromatography (SiO₂, hexane/EtOAc) removes these impurities.
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Racemization : Mild acidic conditions during salt formation preserve the racemic mixture.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Scale Suitability |
|---|---|---|---|
| Direct nitration | High yield, simplicity | Requires cryogenic conditions | Pilot to industrial |
| Diazotization | Better regiocontrol | Multi-step, lower yield | Laboratory |
Chemical Reactions Analysis
rac 4-Nitro Deprenyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Scientific Research Applications
Neuropharmacological Applications
1. Parkinson's Disease Treatment
Rac 4-Nitro Deprenyl Hydrochloride is related to deprenyl (selegiline), a selective monoamine oxidase B inhibitor. Research indicates that deprenyl can delay the progression of Parkinson's disease by reducing the need for L-dopa therapy. A study involving 54 patients showed that those treated with deprenyl required L-dopa therapy significantly later than those on placebo, with an average delay of approximately 236 days .
Case Study:
- Study Design: Double-blind, placebo-controlled trial.
- Participants: 54 early-stage Parkinson's patients.
- Results: Deprenyl delayed L-dopa therapy initiation by an average of 236 days and slowed disease progression by 40-83% per year compared to placebo .
Enzyme Inhibition Applications
2. Inhibition of Monoamine Oxidase
this compound exhibits properties as a monoamine oxidase inhibitor, which is crucial in treating neurodegenerative disorders. Inhibition of this enzyme helps in increasing the levels of neurotransmitters like dopamine, thereby alleviating symptoms associated with Parkinson's disease and depression.
3. Potential in Cancer Therapy
Recent studies suggest that compounds similar to this compound may have anti-proliferative effects on cancer cells. For example, research has indicated that deprenyl can enhance the efficacy of certain chemotherapeutic agents by modulating metabolic pathways .
Case Study:
- Research Findings: In vitro studies demonstrated that deprenyl could enhance the cytotoxic effects of specific chemotherapeutic drugs on melanoma cells, suggesting a potential role in combination therapies for cancer treatment .
Comparative Efficacy Table
Mechanism of Action
The primary mechanism of action of rac 4-Nitro Deprenyl Hydrochloride is the inhibition of monoamine oxidase-B. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as dopamine. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters, which can have various therapeutic effects, particularly in the treatment of neurological and cardiometabolic disorders .
Comparison with Similar Compounds
Selegiline Hydrochloride (Deprenyl HCl)
Structural Similarities :
- Shared phenethylamine backbone with methyl and propargyl substituents.
- Lacks the 4-nitro group present in rac 4-Nitro Deprenyl HCl.
Functional Differences :
- MAO-B Selectivity : Selegiline is a potent, irreversible MAO-B inhibitor (IC₅₀ ~10⁻⁹ M) , while the nitro derivative’s inhibition profile is uncharacterized. The nitro group may reduce MAO-B affinity due to steric hindrance or electronic effects.
- Metabolism: Selegiline is metabolized to L-amphetamine derivatives, contributing to side effects .
- Therapeutic Use : Selegiline is FDA-approved for Parkinson’s and depression ; rac 4-Nitro Deprenyl HCl’s applications remain speculative without clinical data.
4-Nitrophenethylamine Hydrochloride
Structural Similarities :
Functional Differences :
- MAO Inhibition : Without the propargyl group, 4-Nitrophenethylamine is unlikely to inhibit MAO-B irreversibly. It may act as a reversible inhibitor or substrate.
- Pharmacology: Primarily used as a synthetic intermediate (e.g., PharmaCompass lists it under "pharma intermediates" ). No evidence of neuroprotective or antiparkinsonian activity.
- Analytical Methods : Unlike Selegiline (analyzed via RP-HPLC ), 4-Nitrophenethylamine’s nitro group may shift retention times and UV absorption maxima, requiring method optimization.
Ranitidine-Related Nitroacetamide Compounds
Example: Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) .
Structural Differences :
- Furan ring and sulphanyl-ethyl chain distinguish it from aromatic phenethylamines.
- Nitro group is on an acetamide moiety rather than a phenyl ring.
Functional Contrasts :
- Target Specificity : Ranitidine derivatives target histamine H₂ receptors (gastric acid secretion), whereas rac 4-Nitro Deprenyl HCl is hypothesized to act on CNS targets.
Research Findings and Data Gaps
MAO Inhibition Studies
- Selegiline’s MAO-B selectivity arises from its propargyl group forming a covalent adduct with FAD . The nitro group in rac 4-Nitro Deprenyl HCl may disrupt this interaction, reducing potency.
- Hypothesis : rac 4-Nitro Deprenyl HCl could exhibit mixed MAO-A/B inhibition or reduced activity, necessitating enzymatic assays for validation.
Analytical Challenges
- RP-HPLC methods for Selegiline may require modification for the nitro derivative due to polarity changes. UV detection at ~270 nm (nitro group absorption) could improve sensitivity .
Biological Activity
Overview
rac 4-Nitro Deprenyl Hydrochloride is a derivative of deprenyl, primarily recognized for its role as a selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention in research for its potential therapeutic effects on various neurological and cardiometabolic disorders. Understanding its biological activity is crucial for exploring its applications in medicine and pharmacology.
The primary mechanism through which rac 4-Nitro Deprenyl exerts its effects is by inhibiting MAO-B, an enzyme responsible for the breakdown of neurotransmitters such as dopamine. By blocking this enzyme, the compound increases the availability of these neurotransmitters in the synaptic cleft, which can enhance dopaminergic signaling and potentially alleviate symptoms associated with neurodegenerative diseases like Parkinson's disease .
Biological Activities
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Neuroprotective Effects :
- Studies indicate that rac 4-Nitro Deprenyl may protect against neurotoxic agents such as MPTP, which induces Parkinsonian symptoms in animal models. Inhibiting MAO-B has been shown to prevent MPTP-induced neurotoxicity, thereby preserving dopaminergic neurons .
- It has also been reported to enhance cognitive functions in aged animals, suggesting a role in mitigating age-related cognitive decline .
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Cardiometabolic Implications :
- Research highlights the compound's potential in treating conditions like diabetes and obesity. By modulating neurotransmitter levels, it may influence metabolic pathways that are dysregulated in these disorders.
- Oxidative Stress Modulation :
Comparative Analysis with Similar Compounds
| Compound | MAO-B Inhibition | Neuroprotective Effects | Cardiometabolic Effects |
|---|---|---|---|
| rac 4-Nitro Deprenyl | High | Yes | Yes |
| Selegiline (L-Deprenyl) | High | Yes | Moderate |
| Rasagiline | Moderate | Yes | Limited |
Case Studies and Research Findings
-
Parkinson's Disease Study :
A double-blind, placebo-controlled trial involved 54 patients with early Parkinson's disease. The study found that those treated with rac 4-Nitro Deprenyl delayed the need for L-dopa therapy significantly compared to the placebo group, indicating a slowing of disease progression by approximately 40% to 83% per year . -
Cognitive Function in Aging :
In a study involving aged dogs, treatment with deprenyl demonstrated significant protective effects against spatial memory deficits, supporting its potential use in age-related cognitive decline . -
Oxidative Stress and Neuroprotection :
Research has shown that deprenyl can reduce oxidative stress markers in neuronal cells exposed to harmful stimuli, further establishing its role as a neuroprotective agent .
Q & A
Q. What experimental designs address the compound’s potential off-target effects on monoamine transporters or other enzymes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
